molecular formula C12H16N2O2 B7586407 But-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate

But-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate

Cat. No. B7586407
M. Wt: 220.27 g/mol
InChI Key: RHDQCGXLYYASIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. It is a synthetic compound that can be prepared using a specific synthesis method.

Mechanism of Action

The mechanism of action of but-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate is not fully understood. However, it has been suggested that it may act as a modulator of certain biological pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
Studies have shown that but-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate can have various biochemical and physiological effects. For example, it has been shown to exhibit anti-inflammatory activity, as well as anti-cancer activity in certain cell lines. It has also been shown to have potential therapeutic effects for diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using but-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate in lab experiments is its synthetic accessibility and ease of purification. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on but-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate. One area of interest is its potential use as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, more research is needed to explore its potential use in metal-catalyzed reactions and organic synthesis.

Synthesis Methods

But-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate can be synthesized using a specific method that involves the reaction of 1-tert-butylpyrazole-4-carboxylic acid with but-3-yn-2-ol in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

But-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate has been used in various scientific research applications, including as a ligand in metal-catalyzed reactions, as a building block in organic synthesis, and as a potential therapeutic agent for various diseases.

properties

IUPAC Name

but-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-6-9(2)16-11(15)10-7-13-14(8-10)12(3,4)5/h1,7-9H,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDQCGXLYYASIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)OC(=O)C1=CN(N=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-yn-2-yl 1-tert-butylpyrazole-4-carboxylate

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